N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide
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Overview
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a sulfonamide group, and a pyridazinyl group. These functional groups contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinyl moiety.
Introduction of the sulfonamide group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Methoxy and methyl group addition: The methoxy and methyl groups are introduced through specific alkylation reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific benefits.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide include other sulfonamide derivatives and pyridazinyl compounds. These compounds share some structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-13-4-10-17(27-2)18(12-13)29(25,26)22-15-7-5-14(6-8-15)16-9-11-19(21-20-16)28(3,23)24/h4-12,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNXDQVDMQSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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